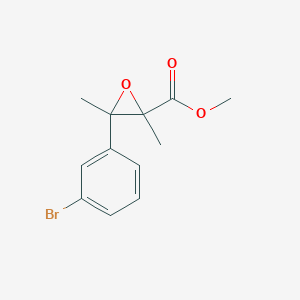![molecular formula C7H15Cl2NO B13472935 1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13472935.png)
1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride is an organic compound with a unique structure that includes a chloromethyl group attached to an oxane ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride typically involves the reaction of oxane derivatives with chloromethylating agents. One common method includes the reaction of oxane with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature conditions. The resulting chloromethylated oxane is then reacted with methanamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include oxides and carboxylic acids.
Reduction: Products include dechlorinated amines and alcohols.
Applications De Recherche Scientifique
1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The oxane ring provides structural stability and influences the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride
- 1-[4-(Hydroxymethyl)oxan-4-yl]methanamine hydrochloride
- 1-[4-(Aminomethyl)oxan-4-yl]methanamine hydrochloride
Uniqueness
1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable tool in chemical biology and medicinal chemistry for the development of novel therapeutic agents and biochemical probes.
Propriétés
Formule moléculaire |
C7H15Cl2NO |
|---|---|
Poids moléculaire |
200.10 g/mol |
Nom IUPAC |
[4-(chloromethyl)oxan-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H14ClNO.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h1-6,9H2;1H |
Clé InChI |
SPAIEKZXMMIAIF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(CN)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


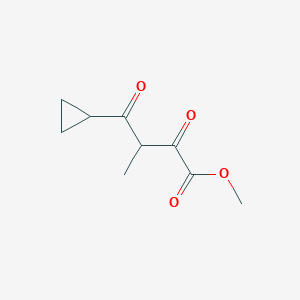

amine hydrochloride](/img/structure/B13472876.png)
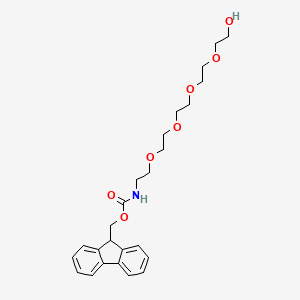
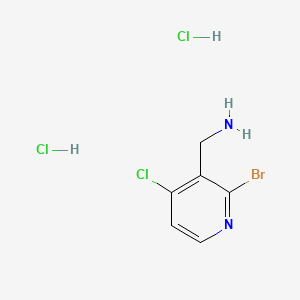
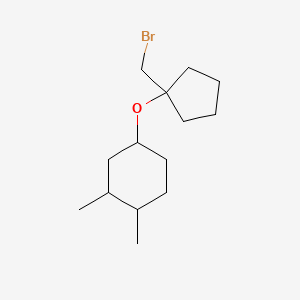


![2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid](/img/structure/B13472920.png)
![rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B13472932.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(5-chlorothiophen-3-yl)propanoic acid](/img/structure/B13472940.png)
![Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate](/img/structure/B13472950.png)
